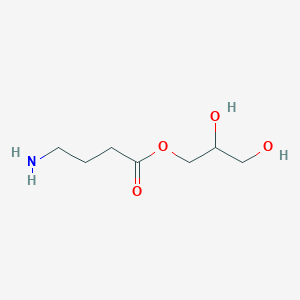

2,3-Dihydroxypropyl 4-aminobutanoate

Description

Contextualization within Amine-Containing Ester Chemistry

Amine-containing esters are a significant class of organic compounds characterized by the presence of both an ester and an amine functional group. The reactivity of these molecules is influenced by the interplay between the basicity of the amine and the electrophilicity of the ester's carbonyl carbon. The synthesis of such compounds often involves the protection of the amine group to prevent unwanted side reactions during esterification.

The formation of 2,3-Dihydroxypropyl 4-aminobutanoate through the esterification of GABA with glycerol (B35011) is a prime example of the synthetic strategies employed in this area of chemistry. A general approach to synthesizing glyceryl esters of GABA involves protecting the hydroxyl groups of glycerol, for instance, by forming a glycerol acetonide, and then reacting it with a suitably protected GABA derivative. google.com Subsequent deprotection yields the final amine-containing ester. google.com This methodological approach highlights the chemical considerations necessary when dealing with bifunctional molecules like this compound.

Structural Significance as a Glycerol Derivative

Glycerol, a simple triol, is a fundamental building block in biological systems, most notably as the backbone of triglycerides and phospholipids. nih.gov Its three hydroxyl groups offer multiple points for modification, making it a versatile scaffold for the synthesis of various derivatives with a wide range of physicochemical properties and biological activities.

The structure of this compound as a mono-ester of glycerol is of particular interest. The presence of the remaining two free hydroxyl groups on the glycerol backbone significantly influences its polarity and potential for hydrogen bonding. This is in contrast to more lipophilic di- and tri-esters of glycerol. The specific attachment of the 4-aminobutanoate moiety to one of the primary hydroxyl groups of glycerol results in a molecule with a distinct spatial arrangement and polarity profile.

Below is a table detailing some of the key chemical properties of this compound and a related glycerol ester for comparison.

| Property | This compound | 2,3-dihydroxypropyl butanoate |

| Molecular Formula | C7H15NO4 | C7H14O4 |

| Molecular Weight | 177.19 g/mol | 162.18 g/mol |

| CAS Number | 57757-30-9 | 557-25-5 |

| ChEMBL ID | CHEMBL1178076 | Not Available |

Conceptual Framework Linking to Gamma-Aminobutyric Acid (GABA) Research

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. youtube.com However, the therapeutic application of GABA itself is limited by its poor ability to cross the blood-brain barrier. This has spurred extensive research into the development of GABA prodrugs and analogues that can effectively deliver GABA or mimic its effects within the brain.

The conceptual framework for research into this compound is heavily rooted in this quest for effective GABAergic modulation. The esterification of GABA to a glycerol backbone is a strategy aimed at increasing its lipophilicity, which may facilitate its passage across the blood-brain barrier. nih.gov Once in the central nervous system, it is hypothesized that the ester bond could be hydrolyzed by endogenous esterases, releasing GABA to exert its inhibitory effects. nih.gov

Research on other lipid esters of GABA has provided a foundation for this concept. Studies on glyceryl esters of GABA with varying fatty acid side chains have demonstrated that such modifications can indeed enhance brain uptake. nih.govacs.org For instance, a series of di-gamma-aminobutyric acid esters of glyceryl lipids showed a significant brain-uptake index. nih.govacs.org

Overview of Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is still in its nascent stages. While its existence is confirmed in chemical databases, dedicated studies on its synthesis, characterization, and biological activity are not widely published. Much of the understanding of this molecule is extrapolated from research on structurally similar GABA esters and glycerol derivatives.

Emerging areas of research for this compound and related compounds could include:

Optimized Synthesis: Developing more efficient and stereoselective synthetic routes to produce this compound and its isomers.

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) of the compound to determine its ability to cross the blood-brain barrier and act as a GABA prodrug.

Pharmacological Evaluation: Assessing the in vitro and in vivo effects of this compound on GABA receptors and its potential as a therapeutic agent for neurological disorders.

Biochemical Applications: Exploring its use as a tool to study the transport and metabolism of GABA in the central nervous system.

The following table summarizes some of the research findings on related GABA esters, providing a context for potential future research on this compound.

| Compound Type | Key Research Finding |

| C-18 Glyceryl Lipid Esters of GABA | Showed increased brain uptake with varying degrees of unsaturation in the fatty acid chain. nih.govacs.org |

| Lipid Esters of GABA | Demonstrated the ability to penetrate the blood-brain barrier and act as prodrugs for GABA delivery. nih.gov |

| Glyceryl Esters of GABA (General) | Systemic administration produced modest effects on locomotor activity and seizure models in mice. nih.gov |

Structure

3D Structure

Properties

CAS No. |

57757-30-9 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 4-aminobutanoate |

InChI |

InChI=1S/C7H15NO4/c8-3-1-2-7(11)12-5-6(10)4-9/h6,9-10H,1-5,8H2 |

InChI Key |

VQSCWWWQTXFTBM-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)OCC(CO)O)CN |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,3 Dihydroxypropyl 4 Aminobutanoate

Esterification Pathways in 2,3-Dihydroxypropyl 4-aminobutanoate Synthesis

The formation of an ester bond between a carboxylic acid and an alcohol is the cornerstone of this compound synthesis. This can be achieved through several esterification pathways, each with its own advantages and limitations.

Direct Esterification Approaches with 4-Aminobutanoic Acid

Direct esterification, also known as Fischer esterification, is a commonly employed method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. researchgate.net In the context of this compound synthesis, this would involve the direct reaction of 4-aminobutanoic acid with glycerol (B35011).

The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the formation of the ester. mdpi.com However, the presence of a free amino group in GABA and three hydroxyl groups in glycerol complicates this seemingly straightforward approach. The amino group can react with the carboxylic acid to form an amide linkage, and the multiple hydroxyl groups of glycerol can lead to the formation of mono-, di-, and triesters. mdpi.com Consequently, direct esterification without the use of protecting groups is often non-selective and results in a complex mixture of products.

Investigation of Catalyst Systems for Esterification

Homogeneous catalysts are soluble in the reaction medium and include strong mineral acids such as sulfuric acid and hydrochloric acid, as well as organic acids like p-toluenesulfonic acid. savemyexams.com These catalysts are highly effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. While offering high catalytic activity, homogeneous catalysts suffer from several drawbacks, including difficulties in separation from the product mixture, potential for corrosion, and the generation of acidic waste. mdpi.com

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages over their homogeneous counterparts, such as ease of separation, reusability, and reduced environmental impact. mdpi.com Amberlyst-15, a strongly acidic, macroreticular, polystyrene-based ion-exchange resin, has emerged as a versatile and efficient heterogeneous catalyst for a wide range of organic transformations, including esterification. arkat-usa.orgresearchgate.netcu.edu.eg

The sulfonic acid groups immobilized on the polymer backbone of Amberlyst-15 provide the Brønsted acid sites necessary for catalysis. arkat-usa.org Its porous structure allows for the diffusion of reactants to the active sites, while its insolubility facilitates its removal from the reaction mixture by simple filtration. cu.edu.eg The use of Amberlyst-15 in the synthesis of this compound could offer a greener and more sustainable alternative to traditional homogeneous catalysts. arkat-usa.orgresearchgate.net

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts for Esterification

| Feature | Homogeneous Catalysts (e.g., H₂SO₄) | Heterogeneous Catalysts (e.g., Amberlyst-15) |

| Phase | Same as reactants | Different from reactants |

| Separation | Difficult (requires neutralization/extraction) | Easy (filtration) |

| Reusability | Generally not reusable | Reusable |

| Corrosion | High potential | Low potential |

| Environmental Impact | Higher (acidic waste) | Lower (reduced waste) |

| Activity | Often higher | Can be lower due to mass transfer limitations |

Role of Protecting Group Strategies in Synthesis

Given the polyfunctional nature of both 4-aminobutanoic acid and glycerol, the use of protecting groups is an indispensable strategy to achieve selective esterification. organic-chemistry.org Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions. uchicago.edu

For the synthesis of this compound, it is necessary to protect the amino group of GABA and two of the three hydroxyl groups of glycerol. A common protecting group for the amino group is the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions and can be readily removed under acidic conditions. oup.comsynarchive.com The hydroxyl groups of glycerol can be protected as acetals or ketals, for example, by reacting glycerol with acetone (B3395972) to form solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). This leaves a single primary hydroxyl group available for esterification.

The synthetic route would then involve the esterification of the protected glycerol derivative with the protected GABA derivative, followed by the deprotection of all protecting groups to yield the final product. This multi-step approach, while increasing the number of synthetic operations, ensures high selectivity and minimizes the formation of byproducts.

Optimization of Reaction Conditions for Preparative Scale Synthesis

The successful translation of a laboratory-scale synthesis to a preparative or industrial scale requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and sustainability. researchgate.net Key parameters that are typically optimized in esterification reactions include temperature, catalyst loading, reactant molar ratio, and reaction time.

For the synthesis of this compound, a design of experiments (DoE) approach could be employed to systematically investigate the effects of these parameters on the reaction outcome. For instance, a factorial design could be used to study the individual and interactive effects of temperature and catalyst concentration on the yield of the desired ester. researchgate.net

Table 2: Hypothetical Experimental Design for Optimization of Esterification

| Run | Temperature (°C) | Catalyst Loading (mol%) | Reactant Ratio (Glycerol:GABA) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 1 | 1:1 | 6 | 65 |

| 2 | 80 | 5 | 1:1 | 12 | 85 |

| 3 | 100 | 1 | 2:1 | 6 | 75 |

| 4 | 100 | 5 | 2:1 | 12 | 95 |

The optimization process would also involve the selection of an appropriate solvent that can dissolve the reactants and facilitate the reaction while being environmentally benign. Furthermore, the development of efficient purification methods, such as chromatography or crystallization, is crucial for obtaining the final product with the desired purity.

Temperature and Solvent Effects on Yield and Selectivity

The efficiency and selectivity of the esterification of solketal with a carboxylic acid, such as 4-aminobutanoic acid, are significantly influenced by reaction temperature and the choice of solvent. Based on analogous acid-catalyzed esterifications of solketal with fatty acids, it has been demonstrated that conducting the reaction under solvent-free conditions is not only feasible but also desirable to minimize waste and improve process efficiency. nih.gov

In a model system for the synthesis of fatty acid solketal esters, a reaction temperature of 60°C was found to be optimal. nih.gov At this temperature, a high conversion of the carboxylic acid was achieved without significant degradation of the reactants or the product. The use of a solvent-free system, where an excess of solketal itself acts as the reaction medium, has been shown to be effective. nih.gov This approach is advantageous as it simplifies the purification process and reduces the environmental impact. The reaction is typically carried out under vigorous stirring to ensure homogeneity. The neutralization of the acid catalyst with a saturated sodium carbonate solution is a critical step to quench the reaction. nih.gov

For the synthesis of this compound, similar conditions can be proposed. The reaction would involve heating a mixture of 4-aminobutanoic acid, an excess of solketal, and an acid catalyst at a controlled temperature.

Table 1: Effect of Temperature on the Esterification of Solketal (Analogous System)

Reactant Molar Ratio Studies

The molar ratio of the reactants, specifically the ratio of solketal to 4-aminobutanoic acid, is a critical parameter in optimizing the yield of the desired ester. In related studies on the synthesis of fatty acid solketal esters, a systematic investigation of the reactant molar ratio was conducted. It was determined that using a molar excess of solketal relative to the carboxylic acid is beneficial for driving the reaction towards completion. nih.gov

Specifically, a molar ratio of 1.5 equivalents of solketal to 1.0 equivalent of the carboxylic acid was identified as the optimal balance. nih.gov This ratio allowed for a high conversion of the carboxylic acid (over 90%) within a 4-hour reaction period. nih.gov A lower molar ratio (e.g., 1.2:1) resulted in incomplete conversion, while a significantly higher ratio (e.g., 2.0:1) only marginally increased the yield and was therefore less efficient in terms of material usage. nih.gov

These findings suggest that for the synthesis of the 4-aminobutanoate ester of solketal, a similar molar ratio of 1.5:1 (solketal to 4-aminobutanoic acid) would be a suitable starting point for process optimization.

Table 2: Influence of Solketal to Carboxylic Acid Molar Ratio on Product Yield (Analogous System)

Novel Synthetic Routes for 2,3-Dihydroxypropyl Scaffold Integration

An alternative route involves the use of glycerol carbonate, which can react with carboxylic acids to form an intermediate that is subsequently hydrolyzed to the desired 2,3-dihydroxypropyl ester. This two-step, one-pot procedure can offer higher yields compared to the direct esterification of glycerol. researchgate.net

Enzymatic synthesis represents another promising avenue. The use of immobilized lipases to catalyze the esterification of 4-aminobutanoic acid with glycerol in a water-free reaction medium can offer high selectivity and mild reaction conditions. researchgate.net This biocatalytic approach avoids the need for protecting groups and harsh chemical reagents.

Stereoselective Synthesis of this compound Isomers

The this compound molecule contains a chiral center at the C2 position of the glycerol backbone. Consequently, it can exist as two enantiomers: (R)-2,3-dihydroxypropyl 4-aminobutanoate and (S)-2,3-dihydroxypropyl 4-aminobutanoate. The stereoselective synthesis of these individual isomers is of significant interest, as the biological activity of chiral molecules is often enantiomer-dependent.

A straightforward approach to the stereoselective synthesis of these isomers involves the use of enantiomerically pure starting materials. Solketal is commercially available in both its racemic form and as the individual (R)- and (S)-enantiomers. wikipedia.org By starting with either (R)-solketal or (S)-solketal, the corresponding chiral this compound isomer can be synthesized. The esterification reaction itself does not affect the stereocenter, and the subsequent deprotection also proceeds with retention of configuration.

Table 3: Chiral Precursors for Stereoselective Synthesis

Structural Characterization and Stereochemical Analysis of 2,3 Dihydroxypropyl 4 Aminobutanoate

Spectroscopic Elucidation of 2,3-Dihydroxypropyl 4-aminobutanoate

Spectroscopy is fundamental to determining the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. The expected chemical shifts for this compound are predicted based on the known spectra of its constituent parts, glycerol (B35011) and 4-aminobutanoic acid, with adjustments for the formation of the ester linkage. nih.govspectrabase.com

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for both the 4-aminobutanoate and the 2,3-dihydroxypropyl moieties. The glycerol protons, which typically appear between δ 3.4 and 3.8 ppm in D₂O, will be shifted upon esterification. mdpi.com Specifically, the protons on the carbon bearing the ester group (C1' of the glycerol moiety) are expected to shift downfield to approximately 4.1-4.3 ppm due to the deshielding effect of the adjacent carbonyl group. aocs.orgnih.gov The remaining protons of the glycerol backbone would appear as a complex multiplet. The protons of the 4-aminobutanoate portion are expected to show characteristic triplet signals for the methylene groups adjacent to the carbonyl and amino groups, and a multiplet for the central methylene group.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 (Butanoate) | ~2.4 | Triplet (t) | Adjacent to C=O group |

| H-3 (Butanoate) | ~1.9 | Multiplet (m) | |

| H-4 (Butanoate) | ~3.0 | Triplet (t) | Adjacent to -NH₂ group |

| H-1' (Glycerol) | ~4.2 | Doublet of doublets (dd) | Esterified CH₂ group |

| H-2' (Glycerol) | ~3.9 | Multiplet (m) | CH(OH) group |

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. The carbonyl carbon of the ester is expected to have a chemical shift in the range of 170-185 ppm. libretexts.org The carbons of the glycerol moiety, which appear around 60-75 ppm in free glycerol, will experience shifts upon esterification, particularly the carbon directly attached to the ester oxygen (C1'). hmdb.caresearchgate.net The carbons of the 4-aminobutanoate chain will have shifts consistent with an aliphatic chain containing an amino group.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C-1 (C=O) | ~174 | Ester carbonyl |

| C-2 (Butanoate) | ~35 | |

| C-3 (Butanoate) | ~25 | |

| C-4 (Butanoate) | ~40 | Adjacent to -NH₂ group |

| C-1' (Glycerol) | ~66 | Esterified CH₂ group |

| C-2' (Glycerol) | ~70 | CH(OH) group |

Mass Spectrometry Techniques (FAB-MS, ESI-MS, HRMS (ESI-TOF))

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. The molecular formula for this compound is C₇H₁₅NO₄, with a molecular weight of 177.19 g/mol .

Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are soft ionization techniques suitable for polar and thermally labile molecules. In positive ion mode, ESI-MS is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 178.1. The presence of glycerol can sometimes cause signal suppression in ESI, which may require optimization of instrumental parameters. researchgate.net

High-Resolution Mass Spectrometry (HRMS) using ESI-Time of Flight (TOF) provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition. mdpi.commdpi.com The calculated exact mass for the [C₇H₁₅NO₄+H]⁺ ion would be used to confirm the molecular formula.

Common fragmentation pathways observed in the tandem mass spectrum (MS/MS) would likely involve the cleavage of the ester bond. chemguide.co.uklibretexts.orglibretexts.org This would result in characteristic fragment ions corresponding to the 4-aminobutanoic acid moiety and the glycerol moiety. The loss of neutral molecules like water (H₂O) from the glycerol portion is also a common fragmentation pattern. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Technique | Notes |

|---|---|---|---|---|

| [M+H]⁺ | [C₇H₁₆NO₄]⁺ | 178.1 | ESI-MS | Protonated molecular ion |

| [M+Na]⁺ | [C₇H₁₅NO₄Na]⁺ | 200.1 | ESI-MS | Sodiated adduct |

| [Glycerol moiety+H]⁺ | [C₃H₉O₃]⁺ | 93.1 | MS/MS | Fragment after ester cleavage |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation. The spectrum of this compound is expected to display characteristic bands for its key functional groups. specac.comlibretexts.org

The presence of the ester is confirmed by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found around 1735-1750 cm⁻¹. spectroscopyonline.comlibretexts.org Additionally, two distinct C-O stretching bands are expected in the 1000-1300 cm⁻¹ region. spectroscopyonline.com The hydroxyl (-OH) groups from the glycerol moiety will produce a strong, broad absorption band in the region of 3200-3500 cm⁻¹. specac.com The primary amine (-NH₂) group will show a medium intensity absorption in a similar region (3100-3500 cm⁻¹), which may overlap with the -OH band. libretexts.org C-H stretching vibrations from the aliphatic parts of the molecule will be observed just below 3000 cm⁻¹. vscht.cz

Interactive Data Table: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Glycerol) | Stretch | 3500 - 3200 | Strong, Broad |

| N-H (Amine) | Stretch | 3500 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2950 - 2850 | Medium |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong, Sharp |

Chromatographic Separations for Purity and Isomer Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and potentially separating its isomers.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a primary method for the analysis of non-volatile and polar compounds like amino acid esters. who.intmyfoodresearch.com Due to the polarity of this compound, reversed-phase HPLC (RP-HPLC) using a C18 column would be a suitable separation method. creative-proteomics.com A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile or methanol, often with an acid additive like formic acid, would likely be employed. creative-proteomics.com

Since the compound lacks a strong chromophore for UV detection, derivatization with an agent like phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA) would be necessary for sensitive detection using a UV-Vis or fluorescence detector. myfoodresearch.comnih.govnih.gov Alternatively, coupling HPLC with a mass spectrometer (LC-MS) allows for direct detection and quantification without derivatization, providing both separation and mass information. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Glycerol Esters

Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, stemming from the free hydroxyl and amino groups. restek.com Therefore, derivatization is required to convert these polar groups into less polar, more volatile substitutes. nih.govnih.gov

A common approach is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the -OH and -NH₂ groups into trimethylsilyl (TMS) ethers and amines, respectively. restek.com The resulting derivatized molecule is significantly more volatile and thermally stable, making it amenable to GC separation. nih.govresearchgate.net

Once separated by the GC column, the eluting derivative enters the mass spectrometer. The mass spectrum will show a molecular ion corresponding to the derivatized molecule and a characteristic fragmentation pattern. This pattern can be used to confirm the structure and is often compared against spectral libraries for identification. nih.gov

Investigation of Stereoisomerism and Enantiomeric Purity of this compound

The molecular structure of this compound contains a chiral center at the second carbon of the dihydroxypropyl group. This chirality gives rise to the possibility of stereoisomerism, specifically the existence of two enantiomers, the (R) and (S) forms. The spatial arrangement of the hydroxyl groups and the 4-aminobutanoate group around this chiral center is critical as it can significantly influence the compound's biological activity and interaction with other chiral molecules. Therefore, the investigation of its stereoisomerism and the determination of enantiomeric purity are crucial aspects of its chemical analysis.

Chiral Separation Methods

The separation of the enantiomers of this compound is essential for studying the properties of each individual stereoisomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a commonly employed and effective technique for this purpose. The choice of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. For a compound like this compound, which contains hydroxyl and amino groups, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks.

Table 1: Illustrative Chiral HPLC Separation Parameters for this compound Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

Note: This data is illustrative and based on typical separation methods for similar chiral compounds.

Absolute Configuration Determination

Once the enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is a critical step. X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of a crystalline compound. If a single crystal of one of the enantiomers can be obtained, its analysis can provide the precise spatial arrangement of its atoms.

In the absence of a suitable crystal, spectroscopic methods in combination with theoretical calculations can be employed. Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectra with the spectra predicted for the (R) and (S) enantiomers from quantum chemical calculations, the absolute configuration can be assigned.

Another approach involves chemical correlation, where the enantiomer of unknown configuration is chemically converted to a compound of known absolute configuration without affecting the chiral center.

Table 2: Methods for Absolute Configuration Determination

| Method | Principle | Requirements | Outcome |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | A suitable single crystal of high quality | Unambiguous determination of the three-dimensional structure and absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Enantiomerically pure sample in solution | Assignment of absolute configuration by comparing experimental and calculated spectra. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light | Enantiomerically pure sample with a chromophore in solution | Assignment of absolute configuration by comparing experimental and calculated spectra. |

| Chemical Correlation | Chemical transformation to a compound of known stereochemistry | A reaction pathway that does not affect the chiral center | Determination of the absolute configuration by relating it to a known standard. |

Biological Activities and Pharmacological Potentials of 2,3 Dihydroxypropyl 4 Aminobutanoate

Assessment of Neurotransmitter System Modulation

The primary role of GABA in the central nervous system is to act as the main inhibitory neurotransmitter, reducing neuronal excitability. nih.gov GABA analogues often mimic or modulate this activity, and it is plausible that 2,3-Dihydroxypropyl 4-aminobutanoate could exhibit similar properties.

Interaction with GABAergic Pathways and Receptors (in vitro, non-human models)

GABA exerts its effects by binding to two main classes of receptors: GABAA and GABAB receptors. nih.gov GABAA receptors are ionotropic chloride channels, and their activation leads to hyperpolarization of the neuron, thus inhibiting action potentials. nih.gov GABAB receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals. nih.gov

The interaction of various GABA derivatives with these receptors has been a subject of extensive research. For instance, in non-human primate models, the GABAA receptor antagonist bicuculline (B1666979) has been shown to stimulate the release of luteinizing hormone-releasing hormone (LHRH) by blocking endogenous GABAergic inhibition. scispace.com Conversely, direct application of GABA or its agonists can suppress neuronal activity. In awake rhesus monkeys, local microinjections of the GABAA agonist muscimol (B1676869) and the GABAB agonist baclofen (B1667701) resulted in the inhibition of pallidal activity. researchgate.net Furthermore, studies on primate motor and premotor cortex have demonstrated that the majority of movement-related neurons are suppressed by the iontophoretic application of GABA or muscimol. nih.gov

The diverse subunit composition of GABAA receptors allows for a wide range of pharmacological profiles among GABA derivatives. nih.gov Different combinations of α, β, and γ subunits result in receptor subtypes with varying affinities for ligands and distinct electrophysiological properties. nih.govnih.govpasteur.frbohrium.com Some synthetic GABA analogues have been shown to selectively modulate specific GABAA receptor subtypes, highlighting the potential for developing targeted therapeutics. nih.govmtmt.hu It is conceivable that this compound could interact with one or more of these receptor subtypes, thereby modulating GABAergic neurotransmission.

| Compound | Mechanism of Action | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| Bicuculline | GABAA Receptor Antagonist | Prepubertal Rhesus Monkeys | Stimulation of LHRH release | scispace.com |

| Muscimol | GABAA Receptor Agonist | Awake Rhesus Monkeys (Globus Pallidus) | Inhibition of pallidal neuronal activity | researchgate.net |

| Baclofen | GABAB Receptor Agonist | Awake Rhesus Monkeys (Globus Pallidus) | Inhibition of pallidal neuronal activity | researchgate.net |

| GABA or Muscimol | GABAA Receptor Agonist | Monkeys (Motor and Premotor Cortex) | Suppression of movement-related neuronal discharge | nih.gov |

Evaluation of Enzyme Inhibition (e.g., 4-aminobutyrate-pyruvate transaminase)

The concentration of GABA in the brain is regulated not only by its synthesis and release but also by its degradation. The primary enzyme responsible for the catabolism of GABA is 4-aminobutyrate transaminase (GABA-T). researchgate.netwikipedia.org In some pathways, particularly in plants, 4-aminobutyrate-pyruvate transaminase catalyzes the conversion of GABA and pyruvate (B1213749) to succinate (B1194679) semialdehyde and L-alanine. researchgate.netwikipedia.org Inhibition of these enzymes can lead to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission.

Several GABA analogues have been investigated as inhibitors of GABA-T. For example, branched-chain fatty acids have been identified as competitive inhibitors of GABA-T. nih.gov In silico studies have also explored the inhibitory potential of a series of GABA derivatives obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid against human 4-aminobutyrate transaminase, with molecular docking studies suggesting strong binding to the active site. arabjchem.org These findings indicate that structural modifications to the GABA molecule can yield potent inhibitors of its degrading enzymes. The active metabolite of phenelzine, phenylethylidenehydrazine, is known to inhibit gamma-aminobutyric acid transaminase, leading to increased GABA concentrations in the central nervous system. plos.org

Given its structure, this compound could potentially interact with and inhibit 4-aminobutyrate-pyruvate transaminase or other GABA-T isoforms, although experimental validation is required.

Investigation of Antineoplastic Activities (in vitro, non-human models)

Emerging evidence suggests that the GABAergic system may play a role in the regulation of cancer cell proliferation and apoptosis. This has opened up new avenues for exploring GABA derivatives as potential anticancer agents.

Inhibition of Cancer-Related Enzymes (e.g., BCAT1) by GABA Derivatives

Branched-chain amino acid aminotransferase 1 (BCAT1) is an enzyme that is often overexpressed in various cancers and is involved in the metabolism of branched-chain amino acids, which are crucial for tumor growth. mdpi.comnih.gov Consequently, BCAT1 has emerged as a potential target for cancer therapy.

Recent studies have identified GABA derivatives as a promising class of BCAT1 inhibitors. mdpi.com For instance, a novel BCAT1 inhibitor with a bridged bicyclic skeleton, designated WQQ-345, demonstrated both in vitro and in vivo antitumor activity. nih.gov Through structure-activity relationship (SAR) studies, a bicyclo[3.2.1]octene-bearing GABA derivative was developed that exhibited a 6-fold enhancement in BCAT1 enzymatic inhibitory activity compared to the parent compound. mdpi.comnih.gov These findings underscore the potential of designing potent and selective BCAT1 inhibitors based on the GABA scaffold. mdpi.com

Induction of Apoptosis in Cancer Cell Lines (in vitro)

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have indicated that GABA and its derivatives can induce apoptosis in various cancer cell lines.

In vitro studies have shown that GABA can trigger apoptosis in tumor cells through the activation of the JNK signaling pathway, which is mediated by the GABAB receptor. nih.gov This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and subsequent activation of caspase-3, a key executioner of apoptosis. nih.gov Furthermore, benzodiazepines, which are positive allosteric modulators of the GABAA receptor, have been shown to induce apoptosis in melanoma and medulloblastoma cells by enhancing chloride efflux, leading to mitochondrial depolarization. nih.gov Other studies have demonstrated that various synthetic compounds, such as acrylamide-PABA analogs and galaxamide derivatives, can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic regulatory proteins like p53 and Bcl-2. eurekaselect.comnih.gov Pyrrolidine derivatives have also been shown to induce both extrinsic and intrinsic apoptotic pathways in colon cancer cells. wikipedia.org

These findings suggest that compounds that modulate GABAergic signaling, potentially including this compound, could have pro-apoptotic effects on cancer cells.

| Compound/Agent | Cancer Cell Line | Key Apoptotic Mechanism | Reference |

|---|---|---|---|

| GABA | Various cancer cell lines | Activation of JNK pathway, increased Bax/Bcl-2 ratio, caspase-3 activation | nih.gov |

| Benzodiazepines | Melanoma, Medulloblastoma | Enhanced chloride efflux, mitochondrial depolarization | nih.gov |

| Acrylamide-PABA analog 4j | MCF-7 (Breast Cancer) | Increased p53 and Bax, decreased Bcl-2, caspase-9 activation | eurekaselect.com |

| Galaxamide and analogue A5 | HepG2 (Liver Cancer) | Caspase-3 and -9 activation, PARP cleavage | nih.gov |

| Tridecylpyrrolidine-diol derivative | HCT116, Caco-2 (Colon Cancer) | Activation of both extrinsic and intrinsic apoptotic pathways | wikipedia.org |

Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively pumps chemotherapeutic agents out of the cell. nih.govjournaljpri.com

Overcoming P-gp-mediated MDR is a major goal in cancer research. One strategy is to co-administer chemotherapeutic drugs with P-gp inhibitors or modulators. While there is a lack of direct evidence for GABA derivatives modulating P-gp, the principle of developing compounds that can interfere with this efflux pump is well-established. For example, noscapine (B1679977) derivatives have been shown to overcome P-gp-mediated drug resistance and act synergistically with other anticancer drugs. nih.gov Various natural products, including terpenoids and alkaloids, have also been identified as P-gp inhibitors. rsc.org It is plausible that specifically designed GABA derivatives could interact with P-gp and reverse MDR, although this remains an area for future investigation. The ability of a compound to either inhibit P-gp or evade efflux by P-gp is a critical factor in its potential as an effective anticancer agent. plos.org

Anti-inflammatory Effects (in vitro, non-human models)

The potential anti-inflammatory properties of this compound can be postulated by examining the activities of GABA and glycerol (B35011).

The cyclooxygenase (COX) pathway is a critical target in the management of inflammation, with COX-1 and COX-2 being the key enzymes responsible for the synthesis of prostaglandins. While direct evidence of this compound inhibiting COX enzymes is absent, studies on related natural compounds suggest potential mechanisms. For instance, some natural products have demonstrated the ability to suppress the expression of inducible COX-2, a key enzyme in the inflammatory cascade. It is plausible that a molecule combining GABA and glycerol could interact with cellular signaling pathways that modulate COX-2 expression, although this remains to be experimentally verified.

| Component | Observed Anti-inflammatory Effect | Potential Implication for this compound |

| GABA | Downregulates inflammatory responses in animal models. nih.gov | May contribute to systemic anti-inflammatory activity. |

| Glycerol | Supplementation of probiotics with glycerol reduces inflammatory markers. nih.gov | Could potentially enhance local anti-inflammatory effects in epithelial tissues. |

Antimicrobial and Antifungal Efficacy (in vitro)

The antimicrobial and antifungal potential of this compound is not directly established. However, derivatives of glycerol, such as glycerol monolaurate, have demonstrated potent antibacterial activity, particularly against gram-positive bacteria. plos.org Glycerol itself has also been shown to enhance the antimicrobial properties of certain bacteria. scialert.netscialert.net The GABA component is not typically associated with direct antimicrobial action. Therefore, any antimicrobial efficacy of the conjugate would likely be attributed to the glycerol moiety and its potential to disrupt bacterial cell membranes or metabolic processes. Further in vitro studies are necessary to determine the minimum inhibitory concentration (MIC) and spectrum of activity for this compound against various bacterial and fungal strains.

| Potential Activity | Basis of Postulation | Research Needed |

| Antibacterial | Known activity of glycerol derivatives (e.g., glycerol monolaurate). plos.org | MIC determination against a panel of pathogenic bacteria. |

| Antifungal | Limited data; requires investigation. | Screening against common fungal pathogens. |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Both GABA and glycerol-related compounds have been reported to possess antioxidant properties. GABA has been shown to exhibit antioxidant activity in various studies. nih.gov Crude glycerol fractions from biodiesel production have also demonstrated free radical scavenging properties. researchgate.net Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS). The combined structure of this compound, featuring hydroxyl groups from the glycerol backbone and the amino acid structure of GABA, could potentially contribute to ROS scavenging. This could occur through direct interaction with free radicals or by influencing endogenous antioxidant enzyme systems.

| Component | Reported Antioxidant Activity | Potential Mechanism for this compound |

| GABA | Documented antioxidant properties. nih.gov | Contribution to overall radical scavenging capacity. |

| Glycerol (fractions) | Free radical scavenging abilities. researchgate.net | The dihydroxypropyl moiety may participate in neutralizing ROS. |

Immunomodulatory Investigations

The immune system and the nervous system are intricately linked, and neurotransmitters like GABA can play a role in modulating immune responses. nih.gov GABA has been described as an effective immunomodulatory molecule, capable of influencing cytokine secretion and cell proliferation in immune cells. nih.gov It has been shown to downregulate inflammatory responses in a mouse model of rheumatoid arthritis, suggesting a role in autoimmune conditions. nih.gov Given these immunomodulatory effects of GABA, it is conceivable that this compound could also interact with immune cells and modulate their functions. The glycerol component is less studied in this context, but as a fundamental biological molecule, its role in cellular metabolism could indirectly influence immune cell activity.

| Component | Known Immunomodulatory Effects | Potential Implications for this compound |

| GABA | Modulates cytokine secretion and immune cell proliferation. nih.gov Downregulates autoimmune inflammatory responses. nih.gov | May have therapeutic potential in inflammatory and autoimmune disorders. |

| Glycerol | Indirect influence through cellular metabolism. | Further investigation is required to determine any direct immunomodulatory role. |

Mechanistic Investigations of 2,3 Dihydroxypropyl 4 Aminobutanoate Action

Receptor Binding and Ligand-Target Interaction Studies

A diligent search of scientific databases yielded no studies that have characterized the binding of 2,3-Dihydroxypropyl 4-aminobutanoate to any specific biological receptors. Consequently, there is no information available regarding its binding affinity, selectivity, or the nature of its interactions with any protein targets.

Enzyme Kinetics and Molecular Mechanisms of Inhibition

There is currently no published research detailing the effects of this compound on enzyme activity. As a result, data on its potential inhibitory properties, including kinetic parameters such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), are not available. The molecular mechanisms through which it might inhibit any enzymatic processes remain uninvestigated.

Cellular Uptake and Intracellular Distribution in Model Systems

Scientific literature lacks any studies on the cellular pharmacology of this compound. There are no reports on its ability to be taken up by cells or its subsequent distribution within intracellular compartments in any model systems.

Computational Modeling for Understanding Molecular Interactions

The application of computational methods to elucidate the molecular interactions of this compound has not been reported in the available literature.

No molecular docking studies involving this compound have been published. Therefore, there are no predictions of its binding modes or interactions with any protein targets.

In the absence of any initial docking studies or experimental data, there have been no molecular dynamics simulations or binding affinity predictions performed for this compound.

Derivatives and Structure Activity Relationship Sar Studies of 2,3 Dihydroxypropyl 4 Aminobutanoate

Rational Design and Synthesis of Novel Analogues

The rational design of new molecules based on the 2,3-dihydroxypropyl 4-aminobutanoate scaffold involves systematic modifications to its core components: the 4-aminobutanoate (GABA) portion, the dihydroxypropyl (glycerol) scaffold, and the connecting ester linkage.

The 4-aminobutanoate moiety is the pharmacologically active part derived from GABA, the primary inhibitory neurotransmitter in the central nervous system. wikipedia.org Modifications to this section are aimed at altering receptor affinity, selectivity, and pharmacokinetic properties.

Conformational Restriction: Introducing rigid elements into the flexible GABA backbone can lock the molecule into a specific conformation favored by its biological target. This can be achieved by incorporating double bonds or small ring structures like cyclopropane (B1198618). researchgate.net For instance, creating analogues with a double bond in the butanoate chain could enhance binding selectivity for specific GABA receptor subtypes.

Bioisosteric Replacement of the Carboxylic Acid: The terminal carboxylic acid group is crucial for activity but can also lead to poor membrane permeability. Replacing it with bioisosteres—groups with similar physical or chemical properties—can improve drug-like characteristics. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various five-membered heterocycles. cambridgemedchemconsulting.comcambridgemedchemconsulting.com These replacements can maintain the necessary acidic proton while improving lipophilicity and metabolic stability.

Substitution on the Carbon Chain: Adding substituents to the carbon backbone of the aminobutanoate can probe the steric and electronic requirements of the binding site. For example, β-substituted GABA analogues like Pregabalin (β-isobutyl-GABA) and Baclofen (B1667701) (β-(4-chlorophenyl)-GABA) have distinct pharmacological profiles. nih.gov Similar substitutions on the this compound backbone could yield novel activities.

A summary of potential modifications to the 4-aminobutanoate moiety is presented below.

| Modification Strategy | Example Functional Group/Structure | Potential Outcome |

| Conformational Restriction | Introduction of a double bond or cyclopropane ring | Increased receptor selectivity and potency |

| Carboxylic Acid Bioisosteres | Tetrazole, Oxadiazolinone, 1-Hydroxypyrazole | Improved membrane permeability and metabolic stability |

| Backbone Substitution | Alkyl or aryl groups at the α- or β-position | Altered pharmacological profile and target affinity |

The 2,3-dihydroxypropyl group, derived from glycerol (B35011), primarily influences the molecule's solubility and pharmacokinetic properties. Derivatization of this scaffold can be used to modulate these characteristics.

Acylation or Alkylation of Hydroxyl Groups: The two free hydroxyl groups can be esterified or etherified. Acylation with different fatty acids can alter the lipophilicity of the compound, which could affect its ability to cross biological membranes. mdpi.com Alkylation could prevent metabolism at these sites.

Modification of the Glycerol Backbone: The three-carbon chain of the glycerol moiety could be extended or shortened. Analogues could be synthesized from other polyols, such as erythritol (B158007) or threitol, to investigate the optimal spacing and orientation of the hydroxyl groups.

Introduction of Functional Groups: Replacing one or both hydroxyl groups with other functional groups like amines, thiols, or halogens could introduce new interactions with biological targets or alter the molecule's metabolic fate. mdpi.com

The table below outlines potential derivatizations of the dihydroxypropyl scaffold.

| Derivatization Strategy | Example Modification | Potential Outcome |

| Acylation/Alkylation | Esterification with fatty acids; Etherification | Modulation of lipophilicity and membrane permeability |

| Backbone Modification | Use of different polyols (e.g., erythritol) | Altered spatial arrangement of functional groups |

| Functional Group Introduction | Replacement of hydroxyls with amines or halogens | New target interactions; altered metabolism |

The ester bond in this compound is susceptible to hydrolysis by esterase enzymes in the body. nih.gov While this can be a useful feature for prodrugs, it can also lead to rapid degradation. Modifying this linkage is a key strategy to improve metabolic stability.

Bioisosteric Replacement: The ester linkage can be replaced with more stable bioisosteres. Amides are a common replacement, though they can also be hydrolyzed. More robust alternatives include 1,2,3-triazoles, oxadiazoles, or fluoroalkenes, which mimic the geometry and electronic properties of the ester/amide bond but are resistant to enzymatic cleavage. nih.govdrughunter.com

Retroisosterism: This strategy involves inverting the ester bond to form an "inverted ester." This can sometimes maintain biological activity while increasing resistance to hydrolysis due to a different presentation to metabolic enzymes. drughunter.com

Thioesters: Replacing the ester oxygen with a sulfur atom to create a thioester can alter the electronic character and stability of the linkage.

Potential modifications to the ester linkage are summarized in the table below.

| Modification Strategy | Example Bioisostere | Potential Outcome |

| Bioisosteric Replacement | Amide, 1,2,3-Triazole, Oxadiazole | Increased metabolic stability |

| Retroisosterism | Inverted ester linkage | Enhanced resistance to enzymatic hydrolysis |

| Thioester Formation | Replacement of ester oxygen with sulfur | Altered chemical reactivity and stability |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of novel analogues of this compound, a QSAR model could be developed to predict the activity of unsynthesized compounds, thereby guiding the design process.

A typical QSAR study would involve:

Synthesizing and testing a diverse set of analogues with variations at the different moieties discussed above.

Calculating molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).

Developing a mathematical model using statistical methods like multiple linear regression or partial least squares to correlate the descriptors with the measured biological activity.

For GABA analogues, important descriptors often relate to the molecule's 3D shape and electronic properties, which dictate how well the molecule fits into its receptor and the strength of the binding interactions. nih.govyoutube.com A successful QSAR model could highlight the key molecular properties that drive activity, for example, indicating that higher lipophilicity in the dihydroxypropyl scaffold or a specific charge distribution on the aminobutanoate moiety leads to higher potency.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is another computational technique that focuses on identifying the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. pharmacophorejournal.com For this compound and its analogues, a pharmacophore model could be built based on the structures of the most active compounds.

Key pharmacophoric features for a GABA analogue would likely include:

A cationic center (the protonated amine).

An anionic center (the deprotonated carboxylic acid or its bioisostere).

Hydrogen bond donors and acceptors (the hydroxyl groups and carbonyl oxygen).

Hydrophobic regions (any alkyl or aryl substituents).

A validated pharmacophore model serves as a 3D query to screen virtual libraries of compounds to find new, structurally diverse molecules that possess the required features and are therefore likely to be active. youtube.com This ligand-based approach is particularly useful when the 3D structure of the biological target (e.g., a specific GABA receptor subtype) is unknown.

Stereochemical Influences on Biological Activity

Stereochemistry plays a critical role in the interaction between a drug and its biological target, as receptors are chiral environments. nih.gov The this compound molecule contains a stereocenter at the C2 position of the propyl chain. This means it can exist as two enantiomers: (R)-2,3-dihydroxypropyl 4-aminobutanoate and (S)-2,3-dihydroxypropyl 4-aminobutanoate.

It is highly probable that these two enantiomers will exhibit different biological activities. One enantiomer may fit much better into the receptor binding site than the other, leading to a significant difference in potency. nih.govnih.gov For example, studies on other chiral GABA analogues have shown that different stereoisomers can have vastly different effects, with one being a potent agonist while the other is inactive or even an antagonist.

Therefore, a crucial aspect of SAR studies for this compound would be the stereoselective synthesis of both the (R) and (S) enantiomers and their separate biological evaluation. Furthermore, if modifications introduce additional stereocenters, all possible diastereomers would need to be synthesized and tested to fully understand the stereochemical requirements for activity. nih.gov This detailed analysis is essential for identifying the most potent and selective isomer for further development.

Advanced Research Directions and Future Applications for 2,3 Dihydroxypropyl 4 Aminobutanoate

Investigation of Metabolic Fate and Biotransformation (in non-human models)

The metabolic pathway of 2,3-dihydroxypropyl 4-aminobutanoate in non-human models is anticipated to involve enzymatic hydrolysis, breaking the ester bond to yield its constituent molecules: 4-aminobutanoic acid (GABA) and glycerol (B35011). This process is likely mediated by non-specific esterases present in various tissues.

Following hydrolysis, GABA and glycerol would enter their respective metabolic pathways. Glycerol can be phosphorylated to glycerol-3-phosphate and subsequently enter glycolysis or gluconeogenesis. GABA is primarily catabolized through the GABA shunt, a metabolic pathway that converts it into succinate (B1194679), which then enters the citric acid cycle.

Studies on analogous lipid esters of GABA have indicated that such modifications can significantly enhance their ability to cross the blood-brain barrier, a critical aspect for compounds targeting the central nervous system. nih.gov Research on various glyceryl lipid esters of GABA has shown that their brain uptake is influenced by the nature of the fatty acid side chains. nih.gov This suggests that the 2,3-dihydroxypropyl moiety could play a crucial role in the pharmacokinetics of the compound.

Table 1: Brain Uptake of Glyceryl Lipid Esters of GABA in Mice

| Glyceryl Lipid Ester | Brain-Uptake Index | Brain-Penetration Index |

| Stearoyl | 45.1 | 28 |

| Oleoyl | Not Specified | Not Specified |

| Linoleoyl | Not Specified | Not Specified |

| Linolenoyl | 31.5 | 15 |

Data extracted from studies on di-GABA esters of various glyceryl lipids. nih.gov

Future research in non-human models, such as rodents, would be essential to delineate the precise metabolic fate and biotransformation of this compound. Such studies would involve administering the compound and subsequently analyzing various tissues and biofluids to identify and quantify the parent compound and its metabolites.

Exploration as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. ntnu.no Given that this compound is a derivative of GABA, a major inhibitory neurotransmitter, it holds potential as a chemical probe to investigate the GABAergic system.

One of the primary challenges in studying the central nervous system effects of GABA is its poor ability to cross the blood-brain barrier. Esterification of GABA with glycerol to form this compound could circumvent this limitation, allowing for controlled delivery of GABA to the brain. This would make it a valuable tool for studying the roles of GABA in various physiological and pathological processes.

As a chemical probe, this compound could be used to:

Investigate the temporal and spatial dynamics of GABAergic neurotransmission.

Elucidate the downstream effects of activating GABA receptors in different brain regions.

Serve as a potential prodrug to explore therapeutic strategies for neurological disorders characterized by GABAergic dysfunction.

The development of high-quality chemical probes is crucial for advancing our understanding of protein function and its role in human disease, ultimately paving the way for new therapeutic interventions. researchgate.net

Potential in Biochemical Research and Biotechnological Applications

The synthesis of this compound can be approached from both chemical and biotechnological perspectives. While chemical synthesis methods exist for creating GABA esters, biotechnological routes offer the potential for more sustainable and environmentally friendly production. google.com

The biotechnological production of GABA itself is well-established, with various microorganisms, including bacteria and fungi, being engineered to produce high yields of this amino acid. scilit.comnih.govmdpi.commdpi.com This provides a readily available precursor for the synthesis of its derivatives.

Future research could focus on developing enzymatic or whole-cell biocatalytic systems for the esterification of GABA with glycerol. This could involve screening for novel lipases or esterases with high specificity for these substrates or engineering existing enzymes to improve their catalytic efficiency. The use of microorganisms for the direct production of this compound from simple carbon sources is another promising avenue for exploration.

Table 2: Microorganisms Involved in GABA Production

| Microorganism | GABA Production |

| Lactobacillus plantarum | High |

| Lactobacillus brevis | High |

| Corynebacterium glutamicum | Moderate |

| Saccharomyces cerevisiae | Low to Moderate |

Development of Analytical Methods for Detection in Biological Matrices

To study the metabolic fate, pharmacokinetics, and biological effects of this compound, sensitive and reliable analytical methods for its detection and quantification in biological matrices are essential.

Several analytical techniques could be adapted for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would likely be the method of choice due to its high sensitivity and specificity. semanticscholar.org Gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly for the analysis of the glycerol component after hydrolysis. nih.gov

Enzymatic assays could provide a simpler and more rapid method for quantifying the glycerol released from the compound. nih.gov Spectrophotometric methods could also be developed for the determination of glycerol. nih.govrsc.orgexlibrisgroup.com

The development of these analytical methods would require:

Synthesis of pure analytical standards of this compound and its potential metabolites.

Optimization of sample preparation techniques to extract the analytes from complex biological matrices such as plasma, urine, and brain tissue.

Validation of the methods for accuracy, precision, linearity, and sensitivity.

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Target Analyte | Key Features |

| LC-MS/MS | Parent Compound & Metabolites | High sensitivity and specificity |

| GC-MS | Glycerol (post-hydrolysis) | Suitable for volatile compounds |

| Enzymatic Assay | Glycerol | High specificity, rapid |

| Spectrophotometry | Glycerol | Simple, cost-effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.